N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide
Description
The compound N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide features a benzamide backbone substituted with a tert-butyl group at the para position. Attached to the benzamide via a methylene bridge is a 1,3,4-oxadiazole ring, which is further functionalized with a thioether-linked 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl moiety. Key structural attributes include:
- Benzo[d][1,3]dioxole (methylenedioxyphenyl): Enhances metabolic stability and lipophilicity due to its aromatic and electron-rich nature .
- 1,3,4-Oxadiazole: A heterocycle known for its electron-withdrawing properties and role in improving binding affinity to biological targets .
- Thioether linkage: May influence redox stability and intermolecular interactions compared to ether or amine linkages .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-24(2,3)17-7-5-16(6-8-17)22(30)26-12-21-27-28-23(33-21)34-13-20(29)25-11-15-4-9-18-19(10-15)32-14-31-18/h4-10H,11-14H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDCVQGMVIYUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular structure comprises a benzo[d][1,3]dioxole moiety, which is known for its role in various bioactive compounds. The presence of heterocycles such as oxadiazole contributes to the compound's pharmacological properties. The chemical formula is characterized by specific functional groups that influence its solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this structure can inhibit bacterial growth effectively. The five-membered heterocycles present in the compound contribute to its potency against various pathogens by interacting with bacterial enzymes and disrupting metabolic pathways .
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| N-((5-(...)) | Antibacterial | 16.19 ± 1.35 (HCT-116) | |
| N-((5-(...)) | Antibacterial | 17.16 ± 1.54 (MCF-7) |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against several cancer cell lines. In vitro studies reveal that it exhibits cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and proliferation.
- Apoptosis Induction : In cancer cells, it potentially triggers apoptotic pathways leading to cell death.
- Receptor Interaction : It may interact with various receptors involved in signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Antibacterial Studies : A study highlighted the effectiveness of related benzo[d][1,3]dioxole derivatives against resistant bacterial strains, emphasizing their role in antibiotic development .
- Cancer Research : Another investigation into oxadiazole derivatives revealed their ability to inhibit tumor growth in xenograft models, suggesting a promising avenue for future therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of pharmacological and physicochemical properties:
Benzo[d][1,3]dioxole-Containing Analogs
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (PubChem ID: 476465-24-4)
- Core Structure : 1,3,4-Thiadiazole with a benzo[d][1,3]dioxole carboxamido group.
- Key Differences: Replaces oxadiazole with thiadiazole, altering electronic properties (thiadiazole is more polarizable).
- Pharmacological Implications : Thiadiazoles are associated with antimicrobial and anticancer activities, suggesting divergent target profiles compared to oxadiazoles .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35)
- Core Structure : Thiazole with benzo[d][1,3]dioxole and trifluoromethoxy substituents.
- Key Differences :
- Cyclopropanecarboxamide and trifluoromethoxy groups increase steric bulk and electron-withdrawing effects.
- Thiazole ring may enhance π-π stacking interactions compared to oxadiazole.
- Synthetic Relevance : Demonstrates the versatility of benzo[d][1,3]dioxole in hybrid heterocyclic systems .
1,3,4-Oxadiazole Derivatives
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Core Structure : Oxadiazole linked to thiazol-2-amine.
- Key Differences :
- Lacks the benzo[d][1,3]dioxole moiety but incorporates a thiazole ring, which may improve metal-chelating properties.
- The absence of a tert-butyl group reduces hydrophobicity.
- Activity Profile : Oxadiazole-thiazole hybrids are reported for antiviral and anti-inflammatory activities, highlighting the pharmacophore’s adaptability .
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a)
- Core Structure : Dual thiadiazole and oxadiazole system.
- Key Differences: Thioacetamide bridge instead of a thioethylamino linkage.
Thioether-Linked Compounds
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (PubChem ID: 896679-10-0)
- Core Structure : Thiazolo-pyridine with ethanesulfonamide.
- Key Differences :
- Sulfonamide group enhances acidity and hydrogen-bonding capacity compared to the target’s benzamide.
- Thiazolo-pyridine core may target kinase enzymes.
- Thermodynamic Stability : Sulfonamides generally exhibit higher metabolic stability than amides .
Preparation Methods
Catalyst Screening
Table 1 compares catalysts for the cyclization step:
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 100 | 11 | <5 |
| 2 | L-Proline | 100 | 11 | 66 |
| 3 | L-Proline | 70 → 100 | 2 + 9 | 79 |
L-Proline enhances yield by stabilizing the transition state via hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
